molecular formula C7H13N B1624139 (R)-3,3-Dimethylbut-2-ylisocyanide CAS No. 438186-74-4

(R)-3,3-Dimethylbut-2-ylisocyanide

Cat. No. B1624139
M. Wt: 111.18 g/mol
InChI Key: LSXJIKHGMFLEQQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves identifying the compound’s chemical formula, structure, and common names. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it poses to health and the environment.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, or new reactions it could undergo.


I hope this general approach is helpful. If you have a different compound or a more specific question about “®-3,3-Dimethylbut-2-ylisocyanide”, feel free to ask!


properties

IUPAC Name

(3R)-3-isocyano-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJIKHGMFLEQQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420701
Record name (R)-3,3-Dimethylbut-2-ylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3-Dimethylbut-2-ylisocyanide

CAS RN

438186-74-4
Record name (R)-3,3-Dimethylbut-2-ylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3-Dimethylbut-2-ylisocyanide
Reactant of Route 2
(R)-3,3-Dimethylbut-2-ylisocyanide
Reactant of Route 3
(R)-3,3-Dimethylbut-2-ylisocyanide
Reactant of Route 4
(R)-3,3-Dimethylbut-2-ylisocyanide
Reactant of Route 5
(R)-3,3-Dimethylbut-2-ylisocyanide
Reactant of Route 6
(R)-3,3-Dimethylbut-2-ylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.